molecular formula C60H80N2O21 B1196212 Serirubicin CAS No. 94593-72-3

Serirubicin

Cat. No. B1196212
CAS RN: 94593-72-3
M. Wt: 1165.3 g/mol
InChI Key: VDYRODQNFIGGDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Serirubicin is a natural product found in Streptomyces cyaneus and Streptomyces with data available.

Scientific Research Applications

Antibacterial Effects

Sericin, extracted from raw silk, has been applied to cotton fabrics in combination with nano-TiO₂ and polycarboxylic acid cross-linking agents, exhibiting enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. This treatment has been shown to maintain antibacterial activity even after multiple launderings, without significantly affecting the fabric's breaking strength (Doakhan et al., 2013).

Biomedical Material and Functional Biomembranes

Sericin, alongside sodium alginate, has been studied for its potential in creating drug delivery systems, medical biomaterials, and functional biomembranes due to its biodegradability and biocompatibility (Silva et al., 2014).

Applications in Tissue Engineering and Drug Delivery

Sericin displays remarkable bioactive properties beneficial for biomedical applications, including its antioxidant nature, moisturizing ability, and effects on mammalian cells. It has been utilized in developing biomaterials for skin tissue repair, bone tissue engineering, and drug delivery, forming stable structures like films, sponges, and hydrogels (Lamboni et al., 2015).

Nanotechnology and Biosensing

Sericin has been incorporated into nanostructured biosensors for monitoring drug-DNA interactions, particularly in the context of chemotherapeutic drug assessments. These sensors, using techniques like SERS spectroscopy and electrochemical methods, can sensitively and specifically detect DNA modification by drugs (Ilkhani et al., 2016).

Nanoformulations and Therapeutic Applications

Advances in SER-based nano-medicines, such as nanoparticles, micelles, films, hydrogels, and hybrid systems, have been investigated for their therapeutic applications. These applications include anti-tumor, antimicrobial, and antioxidant properties, along with tissue repair and molecular mechanisms regulating transcription factors and cellular processes (Das et al., 2021).

Breast Cancer Therapy

Sericin nanocarriers loaded with doxorubicin have been developed for breast cancer therapy. These nanocarriers demonstrate significant activity against cancer cells by inducing DNA damage, highlighting their potential in targeted cancer treatments (Radu et al., 2021).

properties

CAS RN

94593-72-3

Product Name

Serirubicin

Molecular Formula

C60H80N2O21

Molecular Weight

1165.3 g/mol

IUPAC Name

7,10-bis[[4-(dimethylamino)-5-[(5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl)oxy]-6-methyloxan-2-yl]oxy]-9-ethyl-4,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C60H80N2O21/c1-12-60(69)23-42(78-43-17-33(61(8)9)53(26(4)70-43)79-45-21-38-55(28(6)72-45)82-58-40(76-38)19-36(64)24(2)74-58)31-16-32-48(50(66)30-14-13-15-35(63)47(30)51(32)67)52(68)49(31)57(60)81-44-18-34(62(10)11)54(27(5)71-44)80-46-22-39-56(29(7)73-46)83-59-41(77-39)20-37(65)25(3)75-59/h13-16,24-29,33-34,38-46,53-59,63,68-69H,12,17-23H2,1-11H3

InChI Key

VDYRODQNFIGGDP-UHFFFAOYSA-N

SMILES

CCC1(CC(C2=CC3=C(C(=C2C1OC4CC(C(C(O4)C)OC5CC6C(C(O5)C)OC7C(O6)CC(=O)C(O7)C)N(C)C)O)C(=O)C8=C(C3=O)C(=CC=C8)O)OC9CC(C(C(O9)C)OC1CC2C(C(O1)C)OC1C(O2)CC(=O)C(O1)C)N(C)C)O

Canonical SMILES

CCC1(CC(C2=CC3=C(C(=C2C1OC4CC(C(C(O4)C)OC5CC6C(C(O5)C)OC7C(O6)CC(=O)C(O7)C)N(C)C)O)C(=O)C8=C(C3=O)C(=CC=C8)O)OC9CC(C(C(O9)C)OC1CC2C(C(O1)C)OC1C(O2)CC(=O)C(O1)C)N(C)C)O

synonyms

serirubicin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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